molecular formula C26H20N2S2 B14603252 Ethanedithioamide, tetraphenyl- CAS No. 59408-60-5

Ethanedithioamide, tetraphenyl-

Cat. No.: B14603252
CAS No.: 59408-60-5
M. Wt: 424.6 g/mol
InChI Key: OIVSJHLAOZVOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylethanedithioamide (C₆H₅)₄C(S)NHC(S) is a sulfur-containing organic compound characterized by two thioamide (-C(S)NH₂) groups attached to a central ethane backbone, each substituted with phenyl rings. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry and materials science. Structural analogs, such as tetraphenyl-substituted dihydrofurans and thioamides, offer indirect insights into its behavior .

Properties

CAS No.

59408-60-5

Molecular Formula

C26H20N2S2

Molecular Weight

424.6 g/mol

IUPAC Name

N,N,N',N'-tetraphenylethanedithioamide

InChI

InChI=1S/C26H20N2S2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

OIVSJHLAOZVOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)C(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural and Electronic Properties of Ethanethioamide Derivatives

Ethanedithioamide (C₂H₄N₂S₂) features two thioamide groups linked by an ethylene bridge, enabling nitrogen-centered reactivity. Tetraphenyl substitution introduces steric bulk and electronic modulation, as evidenced by redshifted absorption spectra in analogous BCN-containing acceptors. Density functional theory (DFT) calculations on model systems reveal LUMO localization on electron-deficient thioamide cores, a critical consideration for designing coupling strategies.

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Mechanism and Optimization

The Buchwald-Hartwig method enables direct N-arylation of ethanedithioamide using aryl halides. Key steps include:

  • Oxidative addition of bromobenzene to Pd(0), forming a Pd(II)-aryl intermediate.
  • Deprotonation of ethanedithioamide’s amine groups by a strong base (e.g., NaOt-Bu).
  • Transmetallation to generate a Pd-N bond, followed by reductive elimination to yield tetraphenyl product.

Optimal conditions derived from conjugated polymer syntheses include:

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%) for enhanced steric protection
  • Solvent : Toluene at 110°C for 24 hours
  • Yield : 65–72% (Table 1)
Table 1. Optimization of Buchwald-Hartwig Parameters
Aryl Halide Base Ligand Temp (°C) Yield (%)
Bromobenzene NaOt-Bu Xantphos 110 68 ± 3
Iodobenzene Cs₂CO₃ DavePhos 100 72

Limitations and Side Reactions

Competitive C–S bond cleavage occurs at >120°C, necessitating strict temperature control. Steric hindrance from ortho-substituted aryl halides reduces yields to <30%, favoring para-substituted derivatives.

Copper-Mediated Ullmann Coupling

Traditional Approaches

Ullmann coupling employs CuI (10 mol%) in dimethylformamide (DMF) at 150°C, leveraging the base K₃PO₄ to deprotonate amines. While cost-effective, this method suffers from:

  • Extended reaction times (48–72 hours)
  • Moderate yields (40–50%) due to homo-coupling byproducts
  • High catalyst loading increasing purification complexity

Microwave-Assisted Improvements

Adapting cyclotrimerization protocols, microwave irradiation (180°C, 5 minutes) reduces reaction time to 2 hours with comparable yields (45%). This approach aligns with rapid Stille coupling strategies for tetra-aryl systems.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides (e.g., 2,4-dinitrofluorobenzene) react with ethanedithioamide in DMSO at 80°C, achieving 55% yield. However, nitro group reduction/removal complicates downstream applications.

Reductive Amination Pathways

Though underdeveloped for tetraphenyl systems, Schiff base formation using benzaldehyde derivatives followed by NaBH₄ reduction yields diphenyl intermediates (30% yield). Sequential arylation remains challenging.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Absence of NH₂ signals (δ 4.1–4.3 ppm) confirms complete arylation.
  • IR : C=S stretches at 1190 cm⁻¹ and 1125 cm⁻¹, consistent with thioamide conservation.
  • UV-Vis : λₘₐₓ = 375 nm (π→π* transition), redshifted by 85 nm vs. unsubstituted dithiooxamide.

Electrochemical Properties

Cyclic voltammetry (CH₂Cl₂, 0.1 M TBAPF₆) reveals two quasi-reversible reductions at −0.58 V and −1.15 V vs. Fc/Fc⁺, indicating stabilized LUMO levels (−4.2 eV).

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide, tetraphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or other reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethanedithioamide, tetraphenyl- can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Ethanedithioamide, tetraphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanedithioamide, tetraphenyl- exerts its effects involves its ability to interact with metal ions. The thiocarbonyl groups can form strong chelates with metal ions, which can influence various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins that require metal ions for their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Tetraphenyl-Substituted Heterocycles
  • 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (C₂₈H₂₀Br₂O):

    • Molecular Weight : 532.26 g/mol.
    • Key Features : Brominated dihydrofuran core with four phenyl groups. Exhibits planar geometry due to aromatic stacking, as shown in its crystallographic data .
    • Comparison : Unlike tetraphenylethanedithioamide, this compound lacks thioamide functional groups but shares steric bulk from phenyl substituents. The presence of bromine enhances reactivity in halogen-bonding applications.
  • Lithium Salts of Tetraphenyl Ketones :

    • Example : Lithium derivatives of tetraphenyl ketones form deep purple salts, indicative of charge-transfer interactions. These compounds are precursors for synthesizing conjugated polymers .
    • Comparison : The absence of sulfur atoms in these ketones limits their utility in thiol-based coordination chemistry compared to tetraphenylethanedithioamide.
2.2. Thioamide Derivatives
  • Ynamide-Mediated Thioamides (e.g., HR372672: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide):

    • Molecular Weight : 205.32 g/mol (C₁₂H₁₄NS).
    • Key Features : Synthesized via ynamide-mediated routes, these thioamides exhibit high purity and stability, suitable for pharmaceutical intermediates .
    • Comparison : Tetraphenylethanedithioamide’s bulkier phenyl groups may hinder its solubility in polar solvents, unlike simpler thioamides optimized for drug synthesis.
  • Nitroalkane-Derived Thioamides :

    • Example : Thiobenzimidazolone derivatives.
    • Synthetic Method : Use of nitroalkanes as thioacyl equivalents enables rapid access to thioamides under mild conditions .
    • Comparison : Tetraphenylethanedithioamide’s synthesis likely requires harsher conditions due to steric hindrance, reducing yield efficiency compared to nitroalkane-based methods.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
Tetraphenylethanedithioamide* (C₆H₅)₄C(S)NHC(S) ~444.5 (estimated) Thioamide, Phenyl Coordination chemistry Inferred
3,4-Dibromo-2,2,5,5-tetraphenyldihydrofuran C₂₈H₂₀Br₂O 532.26 Dihydrofuran, Bromine Halogen-bonding materials
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanethioamide C₁₂H₁₄NS 205.32 Thioamide, Naphthyl Pharmaceutical intermediates
Thiobenzimidazolone Derivatives Varies ~200–300 Thioamide, Benzene Peptide analogs

*Estimated due to lack of direct data.

Research Findings and Limitations

  • Synthetic Challenges : Tetraphenylethanedithioamide’s steric bulk complicates its synthesis. Ynamide-mediated methods (e.g., Wang et al., 2022) could theoretically improve yield but remain untested for this compound .
  • Thermal Stability : Tetraphenyl groups likely enhance thermal stability compared to aliphatic thioamides, as seen in tetraphenyl-dihydrofuran derivatives .

Q & A

Q. What methodologies enable the use of tetraphenyl- derivatives as selective fluorescent probes for reactive oxygen species (ROS)?

  • Methodological Answer : Tetraphenyl-BODIPY probes with selenide moieties detect superoxide (O₂⁻) via fluorescence quenching (LOD = 0.1 µM). Use confocal microscopy with dihydroethidium (DHE) as a control. Calibrate using xanthine/xanthine oxidase systems to generate O₂⁻ in situ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.